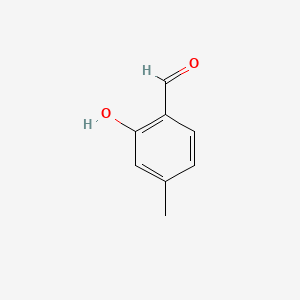
2-Hydroxy-4-methylbenzaldehyde
Cat. No. B1293496
Key on ui cas rn:
698-27-1
M. Wt: 136.15 g/mol
InChI Key: JODRRPJMQDFCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06030972
Procedure details


10.7 g (78.6 mmol) of 4-methylsalicylaldehyde (J. C. S. Perkin I (1980) 1862) were methylated with 5.8 ml of MeI in the presence of 13 g of K2CO3 in 40 ml of DMF. The reaction mixture was poured into ice-water, and the product (11.5 g) was extracted with ether. The aldehyde was converted into the nitrile by a method similar to that in Synthesis (1978) 11. 1H-NMR (DMSO-d6, δ in ppm): 7.60 (d, 1H), 7.05 (s, 1H), 6.90 (d, 1H), 3.90 (s, 3H), 2.40 (s, 3H)



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4](O)[C:5](=C[CH:9]=1)C=O.[CH3:11]I.[C:13]([O-:16])([O-])=O.[K+].[K+].C[N:20]([CH:22]=O)C>>[CH3:11][O:16][C:13]1[CH:1]=[C:2]([CH3:9])[CH:3]=[CH:4][C:5]=1[C:22]#[N:20] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C(C=O)=CC1)O
|
Step Two
|
Name
|
|
|
Quantity
|
5.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Three
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product (11.5 g) was extracted with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in Synthesis (1978) 11
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C#N)C=CC(=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
